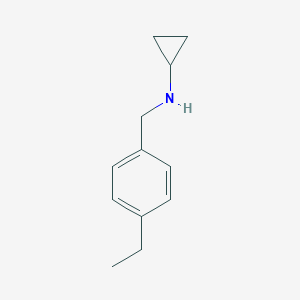

N-(4-ethylbenzyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylbenzyl)cyclopropanamine: is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an ethyl group at the para position. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)cyclopropanamine typically involves the reaction of 4-ethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-ethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nitric acid, bromine, sulfuric acid, or other electrophilic reagents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Nitro compounds, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-ethylbenzyl)cyclopropanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate the binding properties and mechanisms of action of various biological targets .

Medicine: While not widely used in therapeutic applications, this compound may be explored for its potential pharmacological properties. Research may focus on its effects on neurotransmitter systems and its potential as a lead compound for drug development .

Industry: In industrial settings, this compound can be used in the manufacturing of specialty chemicals. It may also play a role in pollution management due to its low toxicity to aquatic organisms.

Wirkmechanismus

The mechanism of action of N-(4-ethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and benzyl group allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-benzylcyclopropanamine: Similar structure but lacks the ethyl group on the benzyl ring.

N-(4-methylbenzyl)cyclopropanamine: Similar structure with a methyl group instead of an ethyl group on the benzyl ring.

N-(4-chlorobenzyl)cyclopropanamine: Similar structure with a chlorine atom on the benzyl ring.

Uniqueness: N-(4-ethylbenzyl)cyclopropanamine is unique due to the presence of the ethyl group at the para position of the benzyl ring. This substitution can influence its chemical reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds .

Biologische Aktivität

N-(4-Ethylbenzyl)cyclopropanamine is a chemical compound with the potential for various biological activities. This article explores its biological activity, including pharmacological properties, toxicological aspects, and relevant case studies.

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.27 g/mol

- CAS Number : 892576-76-0

- Density : 0.9 g/cm³

- Boiling Point : 213.7 °C

Pharmacological Activity

This compound has shown promise in several areas of pharmacology:

-

Neuroprotective Effects :

- Inhibition of the Rho-associated coiled-coil forming protein kinases (ROCKs) has been linked to neuroprotection. ROCK inhibitors can promote axonal growth and functional recovery following neuronal injury, making them candidates for treating conditions like spinal cord injuries and neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties :

- Anticancer Potential :

Toxicological Aspects

The safety profile of this compound is crucial for its potential therapeutic applications:

- Acute Toxicity : Exposure can lead to chemical burns in the respiratory tract, skin, and eyes. Chronic exposure may result in similar effects as acute exposure .

- Carcinogenicity : Currently, there are no classifications indicating carcinogenic potential by ACGIH, IARC, or NTP .

- Environmental Impact : The compound has been noted for its ecological toxicity, particularly affecting aquatic organisms like Pseudomonas putida .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of ROCK inhibitors in animal models of spinal cord injury. Results indicated that treatment with this compound led to significant improvements in motor function and reduced neuronal loss compared to control groups .

Case Study 2: Anti-inflammatory Effects

Research focusing on inflammatory bowel disease demonstrated that compounds similar to this compound could reduce inflammation markers in animal models. The inhibition of ROCK pathways was identified as a key mechanism underlying these effects .

Eigenschaften

IUPAC Name |

N-[(4-ethylphenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12/h3-6,12-13H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSDUSSQDGEUIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405981 |

Source

|

| Record name | N-(4-ethylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892576-76-0 |

Source

|

| Record name | N-(4-ethylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.